N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide
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Description
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application of this compound is in the synthesis of heterocyclic compounds. For example, Romero et al. (2013) described a one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides, which are structurally related to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide. This process involves using sodium dithionite as a reducing agent, highlighting the compound's utility in generating heterocyclic compounds with potential pharmacological activities (Romero, Salazar, & López, 2013).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of this compound can be pivotal. For instance, Vangala, Chow, and Tan (2013) investigated the solvates and salts of antibiotic agents, including structures related to 4-aminobenzamide, demonstrating their potential in forming molecular complexes with antibacterial properties. This suggests that derivatives of the mentioned compound could have implications in developing new antibacterial agents or enhancing the properties of existing ones (Vangala, Chow, & Tan, 2013).
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-9-16-11-15(20(25)22-18(16)10-13(12)2)7-8-21-19(24)14-3-5-17(6-4-14)23(26)27/h3-6,9-11H,7-8H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTGEBJJAMIEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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